molecular formula C22H32N6O5S B10760404 4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide

4-Oxo-2-phenylmethanesulfonyl-octahydro-pyrrolo[1,2-A]pyrazine-6-carboxylic acid [1-(N-hydroxycarbamimidoyl)-piperidin-4-ylmethyl]-amide

Cat. No.: B10760404
M. Wt: 492.6 g/mol
InChI Key: DHTSUHWLPAEEQB-OALUTQOASA-N
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Description

4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[1,2-a]pyrazine core, a phenylmethanesulfonyl group, and a hydroxycarbamimidoyl-piperidinyl moiety.

Preparation Methods

The synthesis of 4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide involves multiple steps. One common method includes the following steps :

    Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, resulting in the formation of 2-(acylethynyl)pyrroles.

    Addition of propargylamine: The obtained acetylenes are then reacted with propargylamine to produce N-propargylenaminones.

    Intramolecular cyclization: This final step involves the cyclization of the prepared propargylic derivatives, catalyzed by Cs2CO3/DMSO, to achieve the desired compound.

Chemical Reactions Analysis

4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenylmethanesulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide involves its interaction with specific molecular targets. For example, it inhibits the amidolytic activity of thrombin by binding to its active site, thereby preventing the cleavage of fibrinogen to fibrin . This inhibition is crucial in regulating blood coagulation and has potential therapeutic applications in preventing thrombosis.

Comparison with Similar Compounds

Compared to other similar compounds, 4-Oxo-2-Phenylmethanesulfonyl-Octahydro-Pyrrolo[1,2-a]Pyrazine-6-Carboxylic Acid [1-(N-Hydroxycarbamimidoyl)-Piperidin-4-Ylmethyl]-Amide stands out due to its unique structural features and potent biological activity. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and biological activities.

Properties

Molecular Formula

C22H32N6O5S

Molecular Weight

492.6 g/mol

IUPAC Name

(6S,8aS)-2-benzylsulfonyl-N-[[1-[(E)-N'-hydroxycarbamimidoyl]piperidin-4-yl]methyl]-4-oxo-1,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-6-carboxamide

InChI

InChI=1S/C22H32N6O5S/c23-22(25-31)26-10-8-16(9-11-26)12-24-21(30)19-7-6-18-13-27(14-20(29)28(18)19)34(32,33)15-17-4-2-1-3-5-17/h1-5,16,18-19,31H,6-15H2,(H2,23,25)(H,24,30)/t18-,19-/m0/s1

InChI Key

DHTSUHWLPAEEQB-OALUTQOASA-N

Isomeric SMILES

C1C[C@H](N2[C@@H]1CN(CC2=O)S(=O)(=O)CC3=CC=CC=C3)C(=O)NCC4CCN(CC4)/C(=N/O)/N

Canonical SMILES

C1CC(N2C1CN(CC2=O)S(=O)(=O)CC3=CC=CC=C3)C(=O)NCC4CCN(CC4)C(=NO)N

Origin of Product

United States

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